molecular formula C22H32O4 B12340413 (4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

Cat. No.: B12340413
M. Wt: 360.5 g/mol
InChI Key: CRDZYJSQHCXHEG-XBRKHTCQSA-N
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Description

(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid is a complex organic compound with a molecular formula of C22H32O4. This compound is characterized by its multiple double bonds and hydroxyl groups, making it a polyunsaturated fatty acid derivative. It is of significant interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid typically involves multiple steps, including the formation of the polyunsaturated backbone and the introduction of hydroxyl groups at specific positions. One common synthetic route involves the use of Wittig reactions to form the conjugated double bonds, followed by selective hydroxylation reactions to introduce the hydroxyl groups at the 10th and 17th positions. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents, such as osmium tetroxide, to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency and yield of the production process. Additionally, biotechnological approaches, such as the use of genetically engineered microorganisms, may be explored to produce this compound more sustainably.

Chemical Reactions Analysis

Types of Reactions

(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of hydroxyl groups.

Major Products Formed

    Oxidation: Formation of 10-keto and 17-keto derivatives.

    Reduction: Formation of fully saturated docosanoic acid.

    Substitution: Formation of 10-chloro and 17-chloro derivatives.

Scientific Research Applications

(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of polyunsaturated fatty acids.

    Biology: Investigated for its role in cell signaling and membrane fluidity.

    Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of novel materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds allow it to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. It may modulate the activity of cyclooxygenases and lipoxygenases, leading to the production of bioactive lipid mediators that exert anti-inflammatory and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic acid: A polyunsaturated fatty acid with six double bonds but without hydroxyl groups.

    Eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds and no hydroxyl groups.

    Arachidonic acid: A polyunsaturated fatty acid with four double bonds and no hydroxyl groups.

Uniqueness

(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid is unique due to the presence of hydroxyl groups at specific positions, which significantly influence its chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(4E,7E,10S,11E,13E,15E,17S,19E)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5+,9-8+,10-3+,11-6+,17-12+,18-13+/t20-,21-/m0/s1

InChI Key

CRDZYJSQHCXHEG-XBRKHTCQSA-N

Isomeric SMILES

CC/C=C/C[C@@H](/C=C/C=C/C=C/[C@H](C/C=C/C/C=C/CCC(=O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O

Origin of Product

United States

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